molecular formula C42H72O15 B140414 Momorcharaside A CAS No. 135126-59-9

Momorcharaside A

Cat. No. B140414
M. Wt: 817 g/mol
InChI Key: WBYJYPOPDKQBQJ-SAWDJCFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Momorcharaside A belongs to the class of organic compounds known as cucurbitacin glycosides. These are polycyclic compounds containing a carbohydrate derivative glycosidically linked to a curcubitane nucleus . It is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

The synthesis of Momorcharaside A involves extraction from Momordica charantia . The composition of saponins, which include Momorcharaside A, was analyzed after extraction from M. charantia L . The analysis was performed using an HPLC system equipped with a ZORBAX SB-C18, 5 μm analytical column .


Molecular Structure Analysis

The chemical formula of Momorcharaside A is C42H72O15 . Its exact mass is 816.49 and its molecular weight is 817.023 . The elemental analysis shows that it contains Carbon (61.74%), Hydrogen (8.88%), and Oxygen (29.37%) .


Chemical Reactions Analysis

Momorcharaside A is a part of the class of organic compounds known as cucurbitacin glycosides . These compounds are polycyclic and contain a carbohydrate derivative glycosidically linked to a curcubitane nucleus .

Future Directions

Traditional Chinese Medicine (TCM), including herbs like Momordica charantia from which Momorcharaside A is extracted, is being explored for potential activity against antibiotic-resistant bacteria . This suggests a potential future direction for the study and application of compounds like Momorcharaside A.

properties

CAS RN

135126-59-9

Product Name

Momorcharaside A

Molecular Formula

C42H72O15

Molecular Weight

817 g/mol

IUPAC Name

(3R,4R,5S,6S)-2-methyl-6-[(9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22-,23+,24+,25?,26?,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37-,40+,41+,42-/m0/s1

InChI Key

WBYJYPOPDKQBQJ-SAWDJCFZSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O

SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

synonyms

momorcharaside A

Origin of Product

United States

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